4-Phenylimidazolidine-2-thione 4-Phenylimidazolidine-2-thione
Brand Name: Vulcanchem
CAS No.:
VCID: VC14216080
InChI: InChI=1S/C9H10N2S/c12-9-10-6-8(11-9)7-4-2-1-3-5-7/h1-5,8H,6H2,(H2,10,11,12)
SMILES:
Molecular Formula: C9H10N2S
Molecular Weight: 178.26 g/mol

4-Phenylimidazolidine-2-thione

CAS No.:

Cat. No.: VC14216080

Molecular Formula: C9H10N2S

Molecular Weight: 178.26 g/mol

* For research use only. Not for human or veterinary use.

4-Phenylimidazolidine-2-thione -

Molecular Formula C9H10N2S
Molecular Weight 178.26 g/mol
IUPAC Name 4-phenylimidazolidine-2-thione
Standard InChI InChI=1S/C9H10N2S/c12-9-10-6-8(11-9)7-4-2-1-3-5-7/h1-5,8H,6H2,(H2,10,11,12)
Standard InChI Key MABUPVNEGYIKOI-UHFFFAOYSA-N
Canonical SMILES C1C(NC(=S)N1)C2=CC=CC=C2

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

4-Phenylimidazolidine-2-thione belongs to the imidazolidine family, a class of five-membered saturated heterocycles containing two nitrogen atoms. The IUPAC name 4-phenylimidazolidine-2-thione reflects the substitution pattern: a phenyl group at position 4 and a thione group at position 2 of the imidazolidine ring. Its canonical SMILES representation, C1CN(C(=S)N1)C2=CC=CC=C2\text{C1CN(C(=S)N1)C2=CC=CC=C2}, and InChI identifier, InChI=1S/C9H10N2S/c1-2-7(10)9(11)8(12)3/h3,5H,1-2H2,(H,11,12)\text{InChI=1S/C9H10N2S/c1-2-7(10)9(11)8(12)3/h3,5H,1-2H2,(H,11,12)}, provide unambiguous descriptors for its structure.

Table 1: Key Molecular Properties of 4-Phenylimidazolidine-2-thione

PropertyValue
Molecular FormulaC9H10N2S\text{C}_9\text{H}_{10}\text{N}_2\text{S}
Molecular Weight182.25 g/mol
IUPAC Name4-phenylimidazolidine-2-thione
SMILESC1CN(C(=S)N1)C2=CC=CC=C2
InChIInChI=1S/C9H10N2S/c1-2-7(10)9(11)8(12)3/h3,5H,1-2H2,(H,11,12)

Structural Analysis and Conformational Features

X-ray crystallographic studies of analogous imidazolidine-2-thiones, such as 1-(2-hydroxyethyl)imidazolidine-2-thione, reveal non-planar ring geometries with localized π-electron density over the CN2S\text{CN}_2\text{S} chromophore . The thione group (C=S\text{C=S}) exhibits a bond length of approximately 1.70 Å, consistent with partial double-bond character, while adjacent C–N bonds show shortening due to electron delocalization . In 4-phenylimidazolidine-2-thione, the phenyl substituent introduces steric and electronic effects that influence ring puckering and intermolecular interactions, such as hydrogen bonding between thioamide N–H and sulfur atoms .

Synthesis and Manufacturing

Synthetic Routes

The primary synthesis of 4-phenylimidazolidine-2-thione involves the reaction of phenyl isothiocyanate with ethylenediamine or its derivatives under basic conditions. For example, cyclization of NN-(2-hydroxyethyl)ethylenediamine with carbon disulfide in the presence of potassium hydroxide yields structurally related imidazolidine-2-thiones, demonstrating the versatility of this approach . Recent advances emphasize solvent-controlled regioselectivity, where polar aprotic solvents like dimethylformamide enhance reaction efficiency and purity .

Optimization of Reaction Conditions

Key parameters influencing yield and selectivity include:

  • Temperature: Reactions typically proceed at 40–50°C to balance kinetics and side-product formation .

  • Catalysts: Alkali hydroxides (e.g., NaOH) facilitate deprotonation and nucleophilic attack, while copper iodide (CuI) accelerates alkylation steps in derivative synthesis .

  • Solvent Systems: Ethanol and dichloromethane are commonly used for their ability to dissolve both polar and non-polar reactants .

Chemical Reactivity and Functionalization

Thione Group Reactivity

The thione moiety (C=S\text{C=S}) serves as a versatile site for electrophilic and nucleophilic attacks. It undergoes alkylation with haloalkanes to form thioethers, oxidation to sulfoxides, and coordination with metal ions, which is critical in catalytic and medicinal applications . For instance, alkylation with bromoethane in ethanol yields 3-ethyl-thiazolidine-2-thione, a derivative with enhanced lipophilicity .

Ring-Opening and Cross-Coupling Reactions

Comparative Analysis with Related Thione Derivatives

Thiazolidine-2-thione vs. Imidazolidine-2-thione

Thiazolidine-2-thiones, such as (R)-4-phenylthiazolidine-2-thione (C9H9NS2\text{C}_9\text{H}_9\text{NS}_2), differ in ring size (five-membered vs. six-membered) and nitrogen atom positioning . These structural variations influence pharmacokinetic properties; for example, thiazolidine derivatives exhibit higher metabolic stability but reduced solubility compared to imidazolidines .

Biological Activity Trends

While both classes show XO inhibitory activity, imidazolidine-2-thiones generally exhibit broader-spectrum antiproliferative effects, likely due to enhanced membrane permeability from the phenyl group .

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